molecular formula C14H19N3O B1306356 (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine CAS No. 279236-35-0

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1306356
CAS No.: 279236-35-0
M. Wt: 245.32 g/mol
InChI Key: NFPUHHKCAWFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine is a compound that features both an imidazole ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3-(imidazol-1-yl)propylamine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the methoxybenzyl group can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.

    3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in chromatography and as a catalyst support.

Uniqueness

(3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both an imidazole ring and a methoxybenzyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-imidazol-1-yl-N-[(4-methoxyphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPUHHKCAWFCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.